molecular formula C12H26O6 B12576652 (15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL CAS No. 261945-72-6

(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL

Cat. No.: B12576652
CAS No.: 261945-72-6
M. Wt: 266.33 g/mol
InChI Key: MSWALOYVTIRXCN-LBPRGKRZSA-N
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Description

(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL is a synthetic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL typically involves the stepwise addition of ethylene oxide units to a suitable starting material, followed by the introduction of a methyl group at the 15th position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the hydroxyl groups, allowing for the nucleophilic attack on the ethylene oxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as potassium hydroxide can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides or amines in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated ethers.

Scientific Research Applications

(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a surfactant or emulsifier in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.

    Industry: Employed in the formulation of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of (15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include phospholipids and cholesterol within the membrane, and the pathways involved are related to membrane dynamics and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but lacks the terminal methyl group.

    Crown ethers: Contain multiple ether linkages but have a cyclic structure.

    Glycols: Such as ethylene glycol and propylene glycol, which have fewer ether linkages.

Uniqueness

(15S)-15-Methyl-2,5,8,11,14-pentaoxahexadecan-16-OL is unique due to its linear structure with multiple ether linkages and a terminal hydroxyl group. This combination provides it with distinct physicochemical properties, such as high solubility in water and organic solvents, making it versatile for various applications.

Properties

CAS No.

261945-72-6

Molecular Formula

C12H26O6

Molecular Weight

266.33 g/mol

IUPAC Name

(2S)-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-1-ol

InChI

InChI=1S/C12H26O6/c1-12(11-13)18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3/t12-/m0/s1

InChI Key

MSWALOYVTIRXCN-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CO)OCCOCCOCCOCCOC

Canonical SMILES

CC(CO)OCCOCCOCCOCCOC

Origin of Product

United States

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